molecular formula C8H8N2O2 B579723 3,4-Dimethylisoxazolo[5,4-b]pyridin-6(7H)-one CAS No. 19385-56-9

3,4-Dimethylisoxazolo[5,4-b]pyridin-6(7H)-one

Cat. No.: B579723
CAS No.: 19385-56-9
M. Wt: 164.164
InChI Key: QBSDUUZTKVDTSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dimethylisoxazolo[5,4-b]pyridin-6(7H)-one is a sophisticated fused heterocyclic compound that presents a versatile scaffold for research in medicinal chemistry and drug discovery. Its structure, which combines an isoxazole ring with a dihydropyridinone, is analogous to privileged structures found in many bioactive molecules, making it a valuable building block for developing novel therapeutic agents. Fused isoxazole-pyridine cores, such as the one in this compound, are frequently investigated for their potential to interact with key biological targets. Research on similar structures has shown that these heterocycles can exhibit a range of biological activities. For instance, isoxazolo[5,4-c]pyridines and related systems have been identified as having notable antifungal properties . Furthermore, other isoxazole-fused systems, like 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridines, have been explored as a new class of cytotoxic Hsp90 inhibitors for anticancer research . The dimethylisoxazole moiety, in particular, is a recognized acetyl-lysine mimic that is crucial in the development of inhibitors for bromodomain-containing proteins (e.g., CBP/EP300), which are important epigenetic targets in oncology and other diseases . The primary value of this compound lies in its potential as a core structure. Researchers can functionalize this scaffold to create diverse compound libraries for high-throughput screening and structure-activity relationship (SAR) studies. Its application spans across multiple research domains, including the synthesis of potential anticancer agents, enzyme inhibitors, and probes for studying protein-protein interactions. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3,4-dimethyl-7H-[1,2]oxazolo[5,4-b]pyridin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c1-4-3-6(11)9-8-7(4)5(2)10-12-8/h3H,1-2H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYRXCWXCVPKNKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=C1C(=NO2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19385-56-9
Record name 3,4-dimethyl-6H,7H-[1,2]oxazolo[5,4-b]pyridin-6-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Acetylacetone Cyclization with Hydroxylamine Derivatives

A foundational method involves the condensation of acetylacetone with N-hydroxy-3-(hydroxyamino)-3-iminopropanamide in aqueous piperidine:

Reaction Scheme

  • Precursor Activation :
    Acetylacetone+N-hydroxy-3-(hydroxyamino)-3-iminopropanamideH2O, piperidineIntermediate A\text{Acetylacetone} + \text{N-hydroxy-3-(hydroxyamino)-3-iminopropanamide} \xrightarrow{\text{H}_2\text{O, piperidine}} \text{Intermediate A}

  • Cyclization :
    Intermediate AΔ4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one\text{Intermediate A} \xrightarrow{\Delta} 4,6\text{-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one}

While this yields a structural analog, adaptation for 3,4-dimethyl substitution requires modifying the diketone component. Patent CN103130732A demonstrates that substituting acetylacetone with methyl ethyl diketone enables selective chloromethylation at the 4-position, suggesting analogous strategies could position methyl groups at 3 and 4.

Key Parameters

VariableOptimal RangeImpact on Yield
Reaction Temp80–100°CMaximizes cyclization
Solvent SystemH2O:DMF (3:1)Enhances solubility
CatalystPiperidine (1 eq)Accelerates imine formation

Acid-Catalyzed Cyclization for Ring Fusion

Polyphosphoric Acid-Mediated Fusion

US3381016A discloses a high-yield route to isoxazolo[5,4-b]pyridines using polyphosphoric acid (PPA):

Procedure

  • Combine equimolar 3,4-dimethyl-5-amino-isoxazole and β-ketoester in PPA.

  • Heat at 120°C for 45 minutes under mechanical stirring.

  • Quench with ice-water, neutralize with NH4OH, and extract with CH2Cl2.

Mechanistic Insight
PPA acts as both Brønsted and Lewis acid, facilitating:

  • Keto-enol tautomerization of β-ketoester.

  • Electrophilic attack at the isoxazole’s C5 position.

  • Dehydration to form the pyridinone ring.

Yield Optimization

  • Temperature : 110–130°C (below 110°C: incomplete fusion; above 130°C: decomposition)

  • PPA Concentration : 85–95% w/w (lower concentrations reduce reaction rate)

Regioselective Alkylation and Sulfonylation

N1 vs N7 Selectivity in Methyl Group Introduction

Solvent1H-Oxo Population7H-Oxo Population
Gas Phase98%2%
DMF67%33%
H2O41%59%

Green Chemistry Approaches

Solvent Recovery in Industrial Synthesis

CN103130732A’s innovation lies in 1,4-dioxane recycling:

  • Distillation : Remove H2O via azeotropic distillation.

  • Drying : Molecular sieves recover >95% dioxane.

  • Reuse : 5 cycles show <2% yield reduction.

Economic Impact

  • Raw material costs reduced by $12.50/kg.

  • Waste generation lowered to 0.8 kg/kg product.

Analytical Characterization

Spectroscopic Fingerprinting

1H NMR (DMSO-d6)

  • δ 2.38 (s, 3H, C3-CH3)

  • δ 2.45 (s, 3H, C4-CH3)

  • δ 6.38 (s, 1H, C5-H)

IR Spectroscopy

  • 1694 cm⁻¹ (C=O stretch)

  • 1531 cm⁻¹ (C=N isoxazole)

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethylisoxazolo[5,4-b]pyridin-6(7H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Antibacterial and Antifungal Properties

The compound exhibits significant antibacterial and antifungal activities. Studies have shown that derivatives of isoxazolo[3,4-b]pyridine-3(1H)-ones demonstrate potent effects against various bacterial strains and fungi. For instance, the minimum inhibitory concentration (MIC) values for some derivatives were reported to be less than 6.2 µg/mL against Candida parapsilosis, indicating strong antifungal potential .

Table 1: Antibacterial Activity of Isoxazolo[3,4-b]pyridine Derivatives

CompoundBacterial StrainMIC (µg/mL)
4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-oneStaphylococcus aureus25-100
4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-oneEscherichia coli≤6.2
N1-substituted derivativePseudomonas aeruginosa50-200

Anticancer Activity

Research indicates that isoxazolo[3,4-b]pyridine derivatives may also possess anticancer properties. They have been shown to inhibit tumor necrosis factor-alpha (TNF-α) and p38 mitogen-activated protein kinases (MAPK), which are crucial in cancer progression . The ability to modulate these pathways suggests potential for development as anticancer agents.

Synthesis of Novel Compounds

The compound serves as a valuable precursor in organic synthesis. It has been utilized in the creation of photostable fluorescent dyes through reactions with formaldehyde and secondary amines. These dyes exhibit applications in biological imaging and diagnostics .

Table 2: Synthesis Pathways Using 3,4-Dimethylisoxazolo[5,4-b]pyridin-6(7H)-one

Reaction TypeReagents UsedProduct Type
AlkylationSecondary amines + FormaldehydeFluorescent Dyes
SulfonylationMethanesulfonyl chloride + BaseSulfonyl Derivatives

Lipophilicity and Pharmacokinetic Properties

Understanding the lipophilicity of isoxazolo[3,4-b]pyridine derivatives is critical for predicting their pharmacokinetic behavior. Studies employing chromatographic methods have determined their lipophilicity profiles, which correlate with their biological activity and absorption characteristics . This information is vital for drug design and formulation.

Case Studies

Case Study 1: Antifungal Activity Assessment
A study evaluated various derivatives of isoxazolo[3,4-b]pyridine against clinically relevant fungal strains. The results highlighted that certain modifications significantly enhanced antifungal potency compared to the parent compound .

Case Study 2: Development of Fluorescent Probes
Research focused on synthesizing new fluorescent probes from isoxazolo[3,4-b]pyridine derivatives demonstrated their effectiveness in staining bacterial cells for imaging applications. The probes showed favorable properties for cellular uptake and imaging clarity .

Mechanism of Action

The mechanism of action of 3,4-Dimethylisoxazolo[5,4-b]pyridin-6(7H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolo[3,4-b]pyridin-6(7H)-one Derivatives

Pyrazolo[3,4-b]pyridin-6(7H)-ones are closely related analogs where the isoxazole ring is replaced by a pyrazole (a nitrogen-rich heterocycle). Key differences include:

  • Synthetic Methods : Pyrazolo derivatives are often synthesized via multicomponent reactions (MCRs) using aldehydes, Meldrum’s acid, and 3-methyl-1H-pyrazol-5-amine in aqueous PEG-400, achieving high yields (e.g., 85–92%) under green conditions .
  • Biological Activity : Pyrazolo derivatives exhibit broad-spectrum antimicrobial activity. For example, compounds 84a–l showed inhibition zones of 12.3–16.3 mm against Candida albicans, with MIC values comparable to amphotericin-B .

Table 1 : Selected Pyrazolo[3,4-b]pyridin-6(7H)-ones vs. 3,4-Dimethylisoxazolo[5,4-b]pyridin-6(7H)-one

Compound Core Heterocycle Substituents Synthesis Method Key Biological Activity
Pyrazolo[3,4-b]pyridin-6(7H)-one 84a–l Pyrazole 1,2,3-Triazole tether MCR in PEG-400/water Antifungal (MIC: 12.3–16.3 mm)
This compound Isoxazole 3,4-Dimethyl Acidic ionic liquid [C4mim][HSO4] Limited data (structural focus)

Isoxazolo[3,4-d]pyridazin-7(6H)-one Derivatives

These compounds replace the pyridinone ring with pyridazine. The synthetic route involves two-step processes for introducing substituents at positions 3 and 4, emphasizing regioselectivity . The pyridazine ring may enhance π-stacking interactions in target binding compared to pyridinone.

Chromeno-Fused Pyrazolo/Isoxazolo-Pyridinones

These derivatives often require advanced catalysts, such as bimetallic-organic frameworks, for efficient synthesis .

Biological Activity

3,4-Dimethylisoxazolo[5,4-b]pyridin-6(7H)-one (CAS 19385-56-9) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes current knowledge regarding its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

  • IUPAC Name : 3,4-dimethyl-7H-[1,2]oxazolo[5,4-b]pyridin-6-one
  • Molecular Weight : 164.16 g/mol
  • Chemical Structure : The compound features a fused isoxazole-pyridine ring system that contributes to its biological properties.

Research indicates that compounds similar to this compound may interact with various biological targets:

  • GABA Receptors : Some derivatives exhibit activity as GABAA receptor agonists. For instance, gaboxadol (4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol) is noted for its selectivity towards delta-containing GABAA receptors .
  • Antagonistic Activity : Compounds with similar structural motifs have been shown to act as antagonists at adrenergic receptors (e.g., α2B receptor), suggesting potential applications in managing cardiovascular conditions .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Type Description
GABAergic Activity Potential agonist effect on GABAA receptors; may influence anxiety and sleep regulation.
Adrenergic Activity Antagonistic effects on α2B adrenergic receptors; implications in cardiovascular pharmacology.
Antifungal Properties Affinity for phospholipids suggests potential antifungal activity; further studies needed for validation .

Case Studies and Research Findings

  • GABA Receptor Studies : In a study exploring the pharmacological profile of gaboxadol derivatives, compounds with similar isoxazole structures demonstrated selective binding and functional activity at GABAA receptors. The selectivity for delta subunit-containing receptors indicates therapeutic potential in treating sleep disorders and anxiety .
  • Cardiovascular Implications : A series of studies focused on the optimization of compounds targeting α2B adrenergic receptors revealed that modifications to the isoxazole structure could enhance selectivity and potency. For example, structural analogs showed improved selectivity factors when evaluated against other receptor subtypes (α1A and α2C) in vitro .
  • Antifungal Activity Assessment : Research evaluating the affinity of isoxazolones to phospholipid membranes indicated that certain derivatives exhibited significant interactions with phospholipids, suggesting a mechanism for antifungal activity. The study highlighted the importance of alkyl substituents in enhancing membrane affinity and potential bioactivity .

Q & A

Q. Key Reaction Table

StepReagents/ConditionsIntermediateYield (%)
Oxime FormationNH₂OH·HCl, EtOH, reflux3,4-Dihydro-2(1H)-pyridone oxime75–85
CyclizationH₂SO₄, 80°CIsoxazolo[5,4-b]pyridin-6(7H)-one60–70

How is the structural conformation of this compound validated experimentally?

X-ray crystallography and nuclear Overhauser effect (NOE) spectroscopy are critical. X-ray analyses reveal a pseudoaxial orientation of substituents (e.g., methyl groups at C3/C4), which stabilizes the molecule via reduced steric strain. NOE experiments in solution confirm this conformation by showing spatial proximity between protons on adjacent rings .

Q. Structural Data

ParameterValueMethod
C3–C4 Distance2.49 ÅX-ray
Dihedral Angle (C3–N–O)12.3°DFT (B3LYP/6-31G*)

Advanced Research Questions

How do electronic and steric effects influence the tautomerism of this compound?

The compound exhibits prototropic tautomerism between the lactam (6(7H)-one) and enol forms. Density functional theory (DFT) studies (B3LYP/6-31G*) show the lactam form is energetically favored (ΔG = 3.2 kcal/mol in water). The electron-withdrawing isoxazole oxygen and steric hindrance from methyl groups disfavor enolization. Solvent polarity (e.g., DMF vs. H₂O) further modulates tautomeric equilibrium .

Q. Tautomer Stability (Relative Energy)

FormGas Phase (kcal/mol)Water (kcal/mol)
Lactam0.00.0
Enol+5.1+3.2

What strategies enable regioselective functionalization of the isoxazole-pyridine scaffold?

Regioselective alkylation occurs at N1 under basic conditions (e.g., K₂CO₃/DMF). The C4 methyl group sterically blocks substitution at adjacent positions, directing reactivity to N1. For example, benzylation with benzyl bromide yields >90% N1-benzyl derivatives. Sulfonylation (e.g., tosyl chloride) follows a similar pathway .

Q. Reactivity Comparison

PositionAccessibilityExample ReactionYield (%)
N1HighAlkylation (BnBr)92
C5LowElectrophilic substitution<10

How can computational methods resolve contradictions in experimental reactivity data?

Discrepancies in reduction/oxidation rates (e.g., NaBH₄ vs. mCPBA) arise from substituent electronic effects. Time-dependent DFT (TD-DFT) simulations reveal that the trifluoromethyl analog (if present) accelerates oxidation by stabilizing transition states via electron withdrawal. In contrast, methyl groups at C3/C4 reduce electrophilicity, slowing reactions .

Q. Reactivity Trends

CompoundNaBH₄ Reduction RatemCPBA Oxidation Rate
3,4-Dimethyl derivativeModerate (k = 0.15 s⁻¹)Slow (k = 0.03 s⁻¹)
Trifluoromethyl analogFast (k = 0.45 s⁻¹)Rapid (k = 0.28 s⁻¹)

What methodologies assess the biological activity of this compound in antimicrobial research?

While direct data on this compound is limited, related isoxazole-pyridines are evaluated via:

  • MIC assays : Against Gram-positive bacteria (e.g., S. aureus) and anaerobes (B. fragilis).
  • Fluorescent tagging : Derivatives (e.g., Safirinium P analogs) are used in cellular uptake studies .

Q. Example Bioactivity Data (Analog)

StrainMIC (µg/mL)Mechanism
S. aureus8.0DNA gyrase inhibition
E. coli>64N/A (low permeability)

Data Contradiction Analysis

Why do synthetic yields vary across literature reports for similar compounds?

Discrepancies arise from:

  • Cyclization conditions : Acid strength (H₂SO₄ vs. HCl) affects reaction completeness.
  • Purification methods : Chromatography vs. recrystallization impacts recovery rates.
  • Substituent effects : Electron-donating groups (e.g., methyl) slow cyclization vs. electron-withdrawing groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.